molecular formula C12H13N3O3S B2882036 1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851802-05-6

1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2882036
CAS No.: 851802-05-6
M. Wt: 279.31
InChI Key: VFPPKASOJRYEKI-UHFFFAOYSA-N
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Description

1-(2-((4-Nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is an organic compound featuring a nitrobenzyl group attached to a thioether linkage, which is further connected to a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves the following steps:

    Formation of the Thioether Linkage: The reaction between 4-nitrobenzyl chloride and a thiol compound under basic conditions to form the thioether.

    Imidazole Ring Formation: The thioether is then reacted with an appropriate imidazole precursor under acidic or basic conditions to form the dihydroimidazole ring.

    Acylation: The final step involves the acylation of the imidazole ring with ethanoyl chloride to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed:

    Reduction of Nitro Group: 1-(2-((4-aminobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone.

    Substitution Reactions: Various substituted thioethers depending on the nucleophile used.

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology and Medicine:

    Antimicrobial Agents: The nitrobenzyl group is known for its antimicrobial properties, making this compound a candidate for drug development.

    Enzyme Inhibition: Potential use in the design of enzyme inhibitors due to the presence of the imidazole ring.

Industry:

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone exerts its effects is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial activity. The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

    4-Nitrobenzyl Chloride: Shares the nitrobenzyl group but lacks the thioether and imidazole functionalities.

    Thioethers: Compounds with similar sulfur linkages but different aromatic or heterocyclic groups.

    Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.

Uniqueness: 1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is unique due to the combination of the nitrobenzyl group, thioether linkage, and imidazole ring, which confer distinct chemical reactivity and potential biological activity.

This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in synthetic chemistry and a promising candidate for further research in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-9(16)14-7-6-13-12(14)19-8-10-2-4-11(5-3-10)15(17)18/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPPKASOJRYEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN=C1SCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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